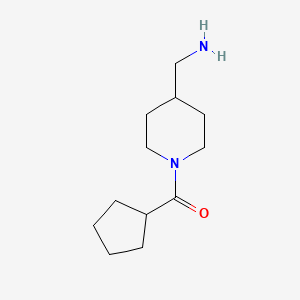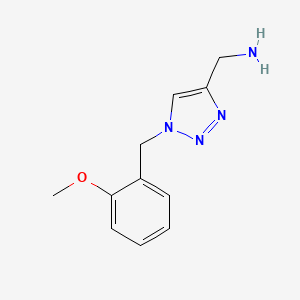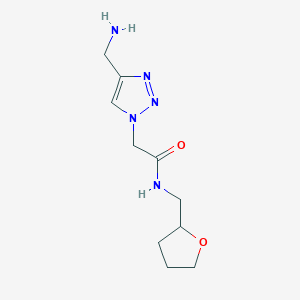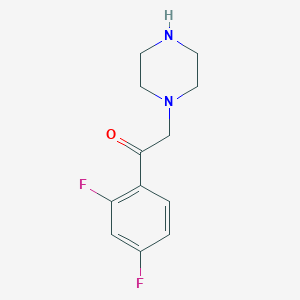![molecular formula C9H8BrFN4 B1464979 [1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine CAS No. 1251025-45-2](/img/structure/B1464979.png)
[1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine
Descripción general
Descripción
The compound seems to be a derivative of (4-Bromo-2-fluorophenyl)methanamine . This compound is a solid and is usually stored at room temperature in an inert atmosphere .
Physical And Chemical Properties Analysis
The compound (4-Bromo-2-fluorophenyl)methanamine hydrochloride has a molecular weight of 240.5 . It’s a solid and is usually stored at room temperature in an inert atmosphere .Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
The synthesis of triazole compounds, including derivatives similar to [1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine, has been a subject of interest due to their potential application in medicinal chemistry and material science. For example, the synthesis of N,N-dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine via 1,3-dipolar cycloaddition reaction demonstrates the compound's structural versatility and the potential for further functionalization (Aouine, El Hallaoui, & Alami, 2014). Similarly, the design and synthesis of new quinoline derivatives carrying a 1,2,3-triazole moiety highlighted their antimicrobial activities, showcasing the chemical versatility and potential pharmacological applications of these compounds (Thomas, Adhikari, & Shetty, 2010).
Antimicrobial Activities
Triazole derivatives have been explored for their antimicrobial properties. A study on the design, synthesis, and antimicrobial activities of quinoline derivatives with a 1,2,3-triazole moiety found that these compounds exhibited moderate to very good antibacterial and antifungal activities, comparable to first-line drugs. This suggests their potential as novel antimicrobial agents (Thomas, Adhikari, & Shetty, 2010).
Crystal Structure Analysis
The study of crystal structures of triazole compounds, like the active α-glycosidase inhibition agent 2-phenyl-2H-1,2,3-triazol-4-carbaldehyde, provides insights into their molecular conformation, intermolecular interactions, and potential for activity modulation. These analyses are crucial for understanding the compound's mechanism of action and for designing more effective derivatives (Gonzaga et al., 2016).
Antimicrobial and Antifungal Screening
Novel triazole-containing compounds have been synthesized and screened for antimicrobial and antifungal activities. Their evaluation against pathogenic strains revealed that most of these compounds demonstrated moderate to very good activities, highlighting the potential of triazole derivatives in developing new antimicrobial agents (Thomas, Adhikari, & Shetty, 2010).
Safety And Hazards
The compound (4-Bromo-2-fluorophenyl)methanamine hydrochloride has been classified as potentially harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
[1-(4-bromo-2-fluorophenyl)triazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFN4/c10-6-1-2-9(8(11)3-6)15-5-7(4-12)13-14-15/h1-3,5H,4,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPUCWEQVSMVWIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)N2C=C(N=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(5-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464897.png)

![[1-(2-Methylbenzoyl)piperidin-3-yl]methanamine](/img/structure/B1464900.png)
![[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-3-yl]methanamine](/img/structure/B1464901.png)
![[1-(2-Chlorobenzoyl)piperidin-3-yl]methanamine](/img/structure/B1464902.png)
![(1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-3-yl)methanamine](/img/structure/B1464904.png)
![1-[(4-ethylphenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1464905.png)


![[1-(4-Chlorobenzoyl)piperidin-3-yl]methanamine](/img/structure/B1464914.png)
![(2E)-1-[3-(aminomethyl)piperidin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B1464915.png)
![[1-(2-Fluorobenzoyl)piperidin-3-yl]methanamine](/img/structure/B1464916.png)

![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N,N-dipropylacetamide](/img/structure/B1464919.png)